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Abstract: This document provides detailed application notes and protocols for measuring the
inhibition of Acetyl-CoA Carboxylase (ACC) by Firsocostat (GS-0976). Firsocostat is a potent,
liver-directed, allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, making it a key
therapeutic candidate for non-alcoholic steatohepatitis (NASH). The following sections detalil
the mechanism of action, summarize key quantitative data, and provide step-by-step protocols
for biochemical and cell-based assays to accurately assess the inhibitory activity of
Firsocostat.

Introduction to ACC and Firsocostat

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible
carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in
the de novo lipogenesis (DNL) pathway.[2][3] In mammals, two isoforms of ACC exist:

o ACCI1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It
provides malonyl-CoA for the synthesis of fatty acids.[4][5]

e ACC2: Found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts
as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] This inhibition blocks
the transport of fatty acids into the mitochondria, thereby regulating fatty acid B-oxidation.[6]
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Due to its central role in lipid metabolism, ACC is a significant therapeutic target for metabolic
diseases, including non-alcoholic steatohepatitis (NASH).[2][6]

Firsocostat (also known as GS-0976 or ND-630) is a small molecule, allosteric inhibitor that
targets both ACC1 and ACC2.[6][7] It binds to the biotin carboxylase (BC) domain, preventing
the dimerization required for enzyme activity.[6][8] Its liver-directed biodistribution makes it a

focused agent for treating NASH.[6]

Mechanism of Action and Signaling Pathway

Firsocostat acts as an allosteric inhibitor, binding to a hydrophilic pocket in the BC domain of
ACC. This binding prevents the dimerization of ACC monomers, which is essential for their
catalytic activity.[6][8] The inhibition of ACCL1 reduces the production of malonyl-CoA in the
cytosol, thereby decreasing the substrate available for DNL. The inhibition of ACC2 also lowers
malonyl-CoA levels, but at the mitochondrial membrane, which relieves the inhibition of CPT1
and promotes fatty acid oxidation.[2][6]
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Caption: Firsocostat inhibits ACC1 and ACC2, reducing DNL and increasing FAO.

Quantitative Data Summary

The inhibitory potency of Firsocostat has been characterized in various biochemical and

cellular assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Inhibitory Potency of Firsocostat

Target Assay Type ICso0 Value Reference
Cell-free enzymatic
Human ACC1 2.1 nM [9]
assay
Cell-free enzymatic
Human ACC2 6.1 nM [9]
assay
Cell-free enzymatic
Human ACC1 3.0nM [10]
assay
| Human ACC2 | Cell-free enzymatic assay | 8.0 nM |[10] |
Table 2: Cellular and In Vivo Efficacy of Firsocostat
Model System Assay Metric Value Reference
[*4C]-acetate
HepG2 Cells ) . ECso 66 nM [9]
incorporation
[1*C]-palmitate Stimulated
C2C12 Cells o - o [6]
oxidation oxidation
DNL
Overweight/Obes  measurement via o 70% (at 20 mg
] % Inhibition [6]
e Men stable isotope dose)
tracer
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| NASH Patients | MRI-PDFF | Relative reduction in liver fat | 29% (at 20 mg/day for 12 weeks)
|[31[6] |

Experimental Protocols

Two primary methods are detailed below for assessing ACC inhibition by Firsocostat: a direct
biochemical assay measuring enzyme activity and a cell-based assay measuring a
downstream metabolic process.

Protocol 1: Biochemical ACC Activity Assay
(Luminescent)

This protocol measures the amount of ADP produced from the ACC-catalyzed reaction, which
is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay system is a common
method for this purpose.[11][12]

Principle: ACC converts Acetyl-CoA, Bicarbonate, and ATP into Malonyl-CoA, ADP, and
phosphate. The ADP produced is converted back to ATP by the ADP-Glo™ Reagent, and the
newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.
Lower light output corresponds to higher ACC inhibition.
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1. Prepare Reagents

(ACC enzyme, Firsocostat dilutions,

ACC Assay Buffer, ATP, Acetyl-CoA,
Sodium Bicarbonate)

2. Add Firsocostat and
ACC Enzyme to Plate

3. Initiate Reaction
(Add Substrate Mix:
ATP, Acetyl-CoA, Bicarbonate)

4. Incubate at 30°C
(e.g., 60 minutes)

5. Stop Reaction & Detect ADP
(Add ADP-Glo™ Reagent)

6. Incubate at Room Temp
(40 minutes)

7. Develop Signal
(Add Kinase Detection Reagent)

8. Incubate at Room Temp
(30 minutes)

9. Measure Luminescence
(Plate Reader)

Click to download full resolution via product page

Caption: Workflow for the luminescent biochemical ACC inhibition assay.

Materials:

¢ Recombinant human ACC1 or ACC2 enzyme[13]
« Firsocostat

o 5X ACC Assay Buffer[13]

e ATP solution (500 uM)[13]

¢ Acetyl-CoA solution (2 mM)[13]

e Sodium Bicarbonate (1 M)[13]
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e ADP-Glo™ Kinase Assay Kit

» White, opaque 96-well or 384-well plates
e Luminometer

Methodology:

» Reagent Preparation:

o

Thaw all reagents on ice.
o Prepare a 1x ACC Assay Buffer by diluting the 5x stock with ultrapure water.

o Prepare serial dilutions of Firsocostat in 1x Assay Buffer containing a constant, low
percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control.

o Prepare the ACC enzyme solution by diluting the stock enzyme to the desired
concentration in 1x Assay Buffer. The optimal concentration should be determined
empirically to yield a robust signal.

o Reaction Setup (96-well plate format):
o Add 5 pL of each Firsocostat dilution or vehicle control to the appropriate wells.
o Add 10 pL of the diluted ACC enzyme solution to each well.

o Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to
the enzyme.

¢ Initiate Reaction:

o Prepare a Substrate Master Mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in

1x Assay Bulffer.

o Add 10 puL of the Substrate Master Mix to each well to start the reaction. The final reaction

volume is 25 pL.
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o Mix the plate gently and incubate at 30°C for 60 minutes.

 Signal Detection:

o Add 25 puL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete
the remaining ATP.

o Incubate for 40 minutes at room temperature.

o Add 50 pL of Kinase Detection Reagent to each well. This reagent simultaneously
converts the ADP to ATP and catalyzes the luciferase reaction.

o Incubate for 30-60 minutes at room temperature to allow the luminescent signal to
stabilize.

o Data Acquisition:

o Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: Cell-Based De Novo Lipogenesis Assay
(Radiolabeled)

This protocol measures the effect of Firsocostat on DNL in a cellular context by quantifying the
incorporation of radiolabeled acetate into newly synthesized fatty acids.[6]

Principle: Cultured cells, such as the human hepatoma cell line HepG2, are treated with
Firsocostat.[6] Radiolabeled [**C]-acetate is then added to the culture medium. The cells take
up the acetate, convert it to acetyl-CoA, and incorporate it into fatty acids via the DNL pathway.
The amount of radioactivity incorporated into the lipid fraction is measured by scintillation
counting. A decrease in radioactivity indicates inhibition of DNL.
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1. Seed Cells
(e.g., HepG?2) in plates
and grow to confluence

2. Treat with Firsocostat
(Varying concentrations
and vehicle control)

3. Add [“C]-Acetate
(Radioactive Tracer)

4. Incubate
(e.g., 4 hours)

5. Wash & Lyse Cells

6. Saponify Lipids
(e.g., with KOH)

7. Acidify and
Extract Fatty Acids
(e.g., with Hexane)

8. Measure Radioactivity
(Liquid Scintillation Counter)
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Caption: Workflow for the cell-based [**C]-acetate incorporation assay.

Materials:

¢ HepG2 cells (or other relevant cell line)
e Cell culture medium and supplements
+ Firsocostat

¢ [**C]-Sodium Acetate[14]

+ Phosphate-Buffered Saline (PBS)

« Saponification solution (e.g., 30% KOH)
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Strong acid (e.g., 12 N HCI)
Organic solvent for extraction (e.g., petroleum ether or hexane)[15]
Scintillation fluid

Liquid scintillation counter

Methodology:

Cell Culture:

o Seed HepG2 cells in 12-well or 24-well plates and culture until they reach approximately
80-90% confluency.

Inhibitor Treatment:
o Prepare dilutions of Firsocostat in the cell culture medium.

o Aspirate the old medium from the cells and replace it with the medium containing
Firsocostat or a vehicle control (DMSO).

o Pre-incubate the cells with the inhibitor for 1-2 hours.

Radiolabeling:

o Add [**C]-acetate to each well to a final concentration of ~1 uCi/mL.

o Incubate the cells for 4 hours at 37°C in a CO:z incubator.

Lipid Extraction:

o Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.

o Lyse the cells by adding a saponification solution (e.g., 1 mL of 30% KOH) and heat at
70°C for 1-2 hours to hydrolyze the fatty acid esters.[15]

o Cool the samples to room temperature and acidify with a strong acid (e.g., 200 yL of 12 N
HCI) to protonate the fatty acids.[15]
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o Extract the fatty acids by adding an organic solvent (e.g., 2 x 2 mL of hexane), vortexing
vigorously, and collecting the upper organic phase.

o Data Acquisition:
o Evaporate the organic solvent to dryness.
o Re-dissolve the lipid residue in scintillation fluid.

o Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Alternative Method: Mass Spectrometry-Based Assays

For high-throughput screening (HTS), mass spectrometry (MS) offers a label-free, direct
method for measuring ACC activity.[16][17] Systems like the Agilent RapidFire/MS can directly
measure the conversion of the substrate (acetyl-CoA) to the product (malonyl-CoA).[16] This
approach avoids interference from colored or fluorescent compounds and eliminates the need
for radioactive materials, making it highly efficient for large-scale drug discovery campaigns.
[17][18]

Data Analysis and Interpretation

o Biochemical Assay: The raw luminescence data (RLU) is converted to percent inhibition
relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The percent
inhibition is then plotted against the logarithm of the Firsocostat concentration. A non-linear
regression analysis (e.g., four-parameter logistic fit) is used to calculate the ICso value, which
represents the concentration of Firsocostat required to inhibit 50% of the ACC activity.

o Cell-Based Assay: The raw CPM data is normalized to the protein content of the cell lysate to
account for any differences in cell number. The results are expressed as a percentage of the
vehicle control. The data can be used to generate a dose-response curve and calculate the
ECso value, representing the effective concentration of Firsocostat that inhibits DNL by 50%
in a cellular environment.

Conclusion

The protocols described in this application note provide robust and reliable methods for
guantifying the inhibitory effect of Firsocostat on ACC. The luminescent biochemical assay is
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ideal for determining direct enzyme inhibition and calculating ICso values, suitable for HTS and
mechanistic studies. The cell-based radiolabeling assay provides critical information on the
inhibitor's efficacy in a physiological context, measuring its impact on the downstream DNL
pathway. Together, these methods are essential tools for researchers and drug developers
working to characterize ACC inhibitors like Firsocostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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